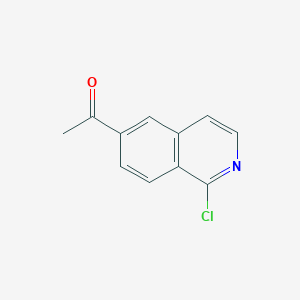

1-(1-Chloroisoquinolin-6-yl)ethanone

Description

Properties

IUPAC Name |

1-(1-chloroisoquinolin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7(14)8-2-3-10-9(6-8)4-5-13-11(10)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTAPNODXPQTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-chloro-6-acetylisoquinoline chemical building block

An In-Depth Technical Guide to the Strategic Application of 1-chloro-6-acetylisoquinoline

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] The strategic functionalization of this core is paramount in modern drug discovery. This technical guide provides an in-depth analysis of the 1-chloro-6-acetylisoquinoline building block, a versatile intermediate designed for efficient molecular elaboration. We will explore its physicochemical properties, plausible synthetic routes, and its core reactivity. The primary focus will be on its application in palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed experimental protocols for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry, building blocks that offer multiple, orthogonal points for diversification are invaluable. 1-chloro-6-acetylisoquinoline is precisely such a scaffold. It presents two key reactive handles:

-

The C1-Chloride: This position is activated towards nucleophilic aromatic substitution but is most effectively utilized in transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a vast array of carbon, nitrogen, and oxygen nucleophiles, forming C-C, C-N, and C-O bonds, respectively.[3][4]

-

The C6-Acetyl Group: The ketone functionality serves as a versatile anchor for a secondary wave of derivatization. It can be transformed into alcohols, amines, hydrazones, and other heterocyclic systems, profoundly altering the molecule's steric and electronic properties.

This dual functionality enables the rapid generation of diverse chemical libraries from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies critical to drug development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts, primarily the 1-chloroisoquinoline core.

| Property | Estimated Value / Characteristic | Source / Rationale |

| Molecular Formula | C₁₁H₈ClNO | Based on structure |

| Molecular Weight | 205.64 g/mol | Based on structure |

| Appearance | Expected to be a white to yellow low-melting solid or crystalline powder. | Analogy to 1-chloroisoquinoline.[5] |

| Melting Point | > 36 °C | Higher than 1-chloroisoquinoline due to the polar acetyl group.[5] |

| Boiling Point | > 275 °C | Higher than 1-chloroisoquinoline.[5] |

| Solubility | Insoluble in water; soluble in common organic solvents like DCM, THF, Dioxane. | Analogy to 1-chloroisoquinoline.[5] |

| ¹H NMR | Aromatic protons expected in the δ 7.5-8.5 ppm range. A sharp singlet for the acetyl methyl group is expected around δ 2.7 ppm. | Inferred from related structures. |

| ¹³C NMR | Carbonyl carbon signal expected around δ 197 ppm. | Standard chemical shift values. |

| Mass Spectrometry | [M+H]⁺ ≈ 206.03 m/z | Calculated from molecular formula. |

Proposed Synthesis Strategy

A logical and efficient pathway to 1-chloro-6-acetylisoquinoline involves the Friedel-Crafts acylation of a commercially available 1-chloroisoquinoline precursor. This approach leverages well-established reaction principles to functionalize the isoquinoline core.

Caption: Proposed synthesis of 1-chloro-6-acetylisoquinoline.

Protocol: Friedel-Crafts Acylation of 1-Chloroisoquinoline

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Lewis Acid: Cool the flask to 0 °C in an ice bath and slowly add aluminum chloride (AlCl₃) (1.2 equivalents) in portions.

-

Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the suspension, maintaining the temperature at 0 °C.

-

Substrate Addition: Dissolve 1-chloroisoquinoline (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Insight: The acylation is directed to the C6 position (or potentially C8) on the benzene ring of the isoquinoline, which is more activated towards electrophilic substitution than the pyridine ring. The use of a strong Lewis acid like AlCl₃ is necessary to generate the highly electrophilic acylium ion from acetyl chloride.

Core Reactivity: A Gateway to Molecular Diversity

The primary utility of 1-chloro-6-acetylisoquinoline lies in its capacity for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of key bonds under relatively mild conditions.[6]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling the chloro-scaffold with an organoboron reagent (e.g., boronic acids or esters).[7][8] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[9]

-

Setup: In an oven-dried Schlenk tube, combine 1-chloro-6-acetylisoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%), and a phosphine ligand (e.g., SPhos at 4 mol%).

-

Reagents: Add a base, such as potassium phosphate (K₃PO₄) (2.0 mmol).

-

Solvent: Add a suitable solvent system, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

-

Reaction: Heat the mixture in an oil bath at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography.

Causality Insight: The phosphine ligand is not merely a spectator; its steric bulk and electronic properties are critical. Bulky, electron-rich ligands like SPhos or XPhos accelerate the rate-limiting oxidative addition and reductive elimination steps, making the coupling of less reactive aryl chlorides efficient.[3] The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.

Buchwald-Hartwig Amination (C-N Bond Formation)

For synthesizing aryl amines, the Buchwald-Hartwig amination is the preeminent method.[10] It allows for the coupling of the chloro-scaffold with a wide range of primary and secondary amines, which is a crucial transformation in the synthesis of many pharmaceuticals.[4][11]

-

Setup: To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃ at 1-2 mol%), the phosphine ligand (e.g., Xantphos at 2-4 mol%), and the base (e.g., cesium carbonate, Cs₂CO₃, at 1.5 mmol).

-

Reactants: Add 1-chloro-6-acetylisoquinoline (1.0 mmol) and the desired amine (1.2 mmol).

-

Solvent: Add an anhydrous solvent such as 1,4-dioxane or toluene (5 mL).

-

Inert Atmosphere: Degas the mixture by evacuating and backfilling with argon three times.

-

Reaction: Heat the sealed tube at 90-110 °C until the starting material is consumed.

-

Workup & Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.

Causality Insight: The choice of base is critical. Strong, non-nucleophilic bases like Cs₂CO₃ or sodium tert-butoxide are used. The base deprotonates the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination to occur.[12] The ligand choice, often a bidentate phosphine like Xantphos, helps stabilize the palladium catalyst and promotes the desired reaction pathway.[10]

Applications in Drug Discovery: A Scaffold for Innovation

The true power of 1-chloro-6-acetylisoquinoline is realized when both reactive sites are utilized to build a library of complex molecules. The isoquinoline core itself is found in compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][13][14] By using this building block, a medicinal chemist can systematically explore the chemical space around the isoquinoline scaffold.

Caption: Molecular diversification strategy using the title compound.

This systematic approach allows for the fine-tuning of a compound's properties, such as its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile, which is the central task of lead optimization in drug discovery.

Safety and Handling

Based on safety data for the closely related 1-chloroisoquinoline, the following precautions are advised:

-

Hazard Class: May cause skin, eye, and respiratory irritation.[15][16] Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[17] Handle in a well-ventilated fume hood.

-

Handling: Avoid formation of dust and aerosols.[15] Keep away from moisture, as it is air and moisture sensitive.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[16][18]

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[15] If inhaled, move to fresh air.[17]

Conclusion

1-chloro-6-acetylisoquinoline is a highly valuable and versatile chemical building block for researchers in organic synthesis and drug discovery. Its bifunctional nature provides two distinct and chemically orthogonal sites for modification, enabling the efficient and systematic construction of diverse molecular libraries. A deep understanding of its reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, empowers scientists to rapidly access novel chemical matter and accelerate the development of next-generation therapeutics.

References

-

LookChem. 1-Chloroisoquinoline Safety Data Sheet. [Link]

-

Acros Organics. 1-CHLOROISOQUINOLINE SAFETY DATA SHEET. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

de F. F. M. Moreira, V., et al. (2022). Synthesis, X-ray, Hirshfeld, and DFT of a new N-acylhydrazone derivative. SciSpace. [Link]

-

Mondal, S., & Bera, M. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

-

Fakhfakh, M. A., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

Viciu, M. S., et al. (2004). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140539, Isoquinoline, 1-chloro-. [Link]

-

Popiołek, Ł. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

-

Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC. [Link]

-

Bellina, F., & Rossi, R. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

-

Hakeem, M. J., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed. [Link]

-

Sharma, G., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Named Reactions in Organic Chemistry. (2021). Suzuki Cross Coupling Reaction. YouTube. [Link]

-

Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

- Google Patents.

-

Watson International. 1-Chloro-6-Methyl-5-Nitroisoquinoline CAS 943606-84-6. [Link]

-

Roy, D. K., et al. (2021). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

-

Luo, C., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. file1.lookchem.com [file1.lookchem.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. download.basf.com [download.basf.com]

- 18. asset.conrad.com [asset.conrad.com]

An In-depth Technical Guide to the Solubility of 1-(1-Chloroisoquinolin-6-yl)ethanone in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 1-(1-Chloroisoquinolin-6-yl)ethanone, a substituted isoquinoline, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. While specific experimental solubility data for 1-(1-Chloroisoquinolin-6-yl)ethanone is not publicly available, this document furnishes the theoretical foundation, predictive methodologies, and detailed experimental protocols necessary to establish a robust solubility profile. We delve into the molecular structure's influence on solubility, the rationale for solvent selection, and the practical execution of both kinetic and thermodynamic solubility assays.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug candidate from laboratory bench to clinical application, its physicochemical properties are of paramount importance. Among these, solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution—stands out as a critical attribute. Poor solubility can severely limit a drug's absorption and bioavailability, leading to unpredictable therapeutic outcomes and potential failure in clinical trials.

1-(1-Chloroisoquinolin-6-yl)ethanone belongs to the isoquinoline family, a structural motif present in numerous natural alkaloids and synthetic compounds with diverse pharmacological activities. The presence of a chlorine atom and an acetyl group on the isoquinoline scaffold makes it a versatile intermediate for synthesizing more complex molecules. Understanding its solubility profile is a foundational step in its development pathway, informing everything from reaction conditions in synthesis to the choice of vehicles for in-vitro screening and formulation strategies for in-vivo studies.

This guide is designed to be a self-contained resource, providing both the theoretical underpinnings and practical, field-proven protocols to empower researchers to thoroughly characterize the solubility of 1-(1-Chloroisoquinolin-6-yl)ethanone.

Molecular Structure and Predicted Physicochemical Properties

The solubility behavior of a molecule is intrinsically linked to its structure. A detailed analysis of the functional groups and overall architecture of 1-(1-Chloroisoquinolin-6-yl)ethanone allows for an educated prediction of its solubility characteristics.

Chemical Structure:

-

Isoquinoline Core: A bicyclic aromatic system containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. The aromatic nature contributes to van der Waals interactions.

-

Chlorine Atom (at C1): An electron-withdrawing group that increases the molecule's polarity and can participate in dipole-dipole interactions.

-

Ethanone (Acetyl) Group (at C6): The carbonyl group (C=O) is a strong hydrogen bond acceptor and significantly increases the polarity of that region of the molecule.

The general principle of "like dissolves like" suggests that the solubility of this compound will be favored in solvents that can engage in similar intermolecular interactions, namely polar solvents capable of hydrogen bonding and dipole-dipole interactions.

In Silico Physicochemical Properties

In the absence of experimental data, computational tools provide valuable estimations of a molecule's properties. These predicted values are crucial for initial assessment and experimental design. While specific pre-computed data for 1-(1-Chloroisoquinolin-6-yl)ethanone is scarce, properties for the parent compound, 1-chloroisoquinoline, can offer some insight. For the target compound, researchers are encouraged to use online prediction tools.[1][2]

Table 1: Key Physicochemical Descriptors and Their Significance

| Property | Predicted Value (Estimated) | Significance in Solubility |

| Molecular Weight | ~205.64 g/mol | Higher molecular weight can sometimes correlate with lower solubility, particularly in aqueous media, due to the increased energy required to break the crystal lattice. |

| logP (Octanol-Water Partition Coefficient) | Moderately high (e.g., 2.5-3.5) | A measure of lipophilicity.[1][3] A positive logP indicates a preference for nonpolar environments. This suggests that solubility will be higher in many organic solvents compared to water. A high logP can sometimes limit aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~40-50 Ų | TPSA is the sum of the surfaces of polar atoms in a molecule and correlates well with drug transport properties.[4] A moderate TPSA suggests the molecule has polar regions capable of interacting with polar solvents. |

| Hydrogen Bond Acceptors | 2 (N and O) | The presence of hydrogen bond acceptors indicates the potential for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors limits its ability to solvate anions or act as a proton donor in hydrogen bonds. |

Note: Predicted values are estimates based on the structure and may vary between different prediction algorithms. Researchers should calculate these values using reliable software or online platforms like Molinspiration or ACD/Labs.[1][5]

Strategic Selection of Organic Solvents

A comprehensive solubility profile requires testing in a diverse range of organic solvents. The choice of solvents should be systematic, covering a spectrum of polarities and interaction capabilities. Hansen Solubility Parameters (HSP) offer a sophisticated method for solvent selection, breaking down solubility into dispersive (δD), polar (δP), and hydrogen bonding (δH) components.[6][7][8] Solvents with HSP values close to those of the solute are more likely to be effective.

Table 2: A Curated List of Organic Solvents for Solubility Screening

| Solvent | Class | Polarity Index (P')[9] | Boiling Point (°C) | Key Characteristics |

| Hexane | Nonpolar | 0.1 | 69 | Primarily dispersive forces; good for assessing baseline nonpolar solubility. |

| Toluene | Nonpolar Aromatic | 2.4 | 111 | Aromatic π-π stacking potential in addition to dispersive forces. |

| Dichloromethane | Polar Aprotic | 3.1 | 40 | Strong dipole moment, but no H-bonding; a good general-purpose solvent. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | Hydrogen bond acceptor with moderate polarity. |

| Acetone | Polar Aprotic | 5.1 | 56 | Highly polar, hydrogen bond acceptor, miscible with water and many organics. |

| Acetonitrile | Polar Aprotic | 5.8 | 82 | High dipole moment, often used in chromatography. |

| Isopropanol | Polar Protic | 3.9 | 82 | Capable of both donating and accepting hydrogen bonds. |

| Ethanol | Polar Protic | 4.3 | 78 | Strong hydrogen bonding capabilities, widely used in formulations. |

| Methanol | Polar Protic | 5.1 | 65 | The most polar of the common alcohols. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | A very strong dipolar solvent and H-bond acceptor; often dissolves poorly soluble compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | A high-boiling point polar aprotic solvent with strong solvating power. |

Experimental Determination of Solubility: Protocols and Rationale

Experimental measurement is the definitive method for establishing a compound's solubility. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions.[10] It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic solvent and measuring the concentration of dissolved compound after a short incubation.[11][12]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(1-Chloroisoquinolin-6-yl)ethanone in 100% DMSO.

-

Plate Preparation: Using a 96-well microtiter plate, add 2 µL of the DMSO stock solution to the wells designated for the test compound.

-

Solvent Addition: Add 98 µL of the desired organic solvent to each well, resulting in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

-

Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours on an orbital shaker.[12] This short incubation period is characteristic of kinetic assays.

-

Precipitate Removal: Separate any precipitated compound by filtering the plate through a solubility filter plate (e.g., Millipore MultiScreen) or by centrifugation followed by collection of the supernatant.[12]

-

Quantification: Analyze the filtrate/supernatant to determine the concentration of the dissolved compound. This is typically done using HPLC-UV or LC-MS/MS against a standard curve prepared by diluting the DMSO stock solution.[13][14]

-

Data Analysis: The measured concentration is reported as the kinetic solubility in that solvent.

Caption: Workflow for the Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay

This method, often called the "shake-flask" method, is the gold standard for determining the true equilibrium solubility.[15][16] It involves equilibrating an excess of the solid compound with the solvent over an extended period until the concentration of the dissolved compound becomes constant.

-

Preparation: Add an excess amount of solid 1-(1-Chloroisoquinolin-6-yl)ethanone to a glass vial (e.g., add 2-5 mg to 1 mL of the selected organic solvent). The key is to have undissolved solid visually present throughout the experiment.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).[16] Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For viscous solvents or fine suspensions, centrifugation at high speed is the most reliable method to separate the solid from the saturated solution.[15]

-

Sample Preparation for Analysis: Immediately dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., acetonitrile or methanol) to prevent precipitation before analysis. Record the dilution factor accurately.

-

Quantification: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard calibration curve.[17][18]

-

Data Analysis: Calculate the original concentration in the saturated solution by correcting for the dilution factor. This value represents the thermodynamic solubility, typically reported in mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Table 3: Example Data Summary for Solubility of 1-(1-Chloroisoquinolin-6-yl)ethanone

| Solvent | Solvent Class | Kinetic Solubility (µM) @ 25°C | Thermodynamic Solubility (mg/mL) @ 25°C |

| Hexane | Nonpolar | [Experimental Value] | [Experimental Value] |

| Toluene | Nonpolar Aromatic | [Experimental Value] | [Experimental Value] |

| Dichloromethane | Polar Aprotic | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Experimental Value] |

| Acetone | Polar Aprotic | [Experimental Value] | [Experimental Value] |

| Isopropanol | Polar Protic | [Experimental Value] | [Experimental Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Experimental Value] |

| DMSO | Polar Aprotic | >200 (miscible) | [Experimental Value] |

| DMF | Polar Aprotic | [Experimental Value] | [Experimental Value] |

Interpretation: The solubility data should be correlated with the solvent properties. For 1-(1-Chloroisoquinolin-6-yl)ethanone, it is anticipated that solubility will be lowest in nonpolar solvents like hexane and will increase with solvent polarity. The highest solubility is expected in polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol, which can interact with the nitrogen and carbonyl oxygen atoms.

Conclusion

While direct experimental data on the solubility of 1-(1-Chloroisoquinolin-6-yl)ethanone in organic solvents is not readily found in the literature, a robust solubility profile can be established through a systematic approach. This guide has outlined the essential steps, from theoretical analysis of the molecular structure and in silico prediction of physicochemical properties to the practical execution of validated experimental protocols. By employing both high-throughput kinetic assays for initial screening and the definitive shake-flask method for equilibrium solubility, researchers can generate the critical data needed to advance the synthesis, biological testing, and formulation of this promising compound. Accurate and comprehensive solubility data is not merely a checkbox in a compound's data package; it is a cornerstone of successful drug development.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available from: [Link]

-

Shodex. Polarities of Solvents. Available from: [Link]

-

National Center for Biotechnology Information. Aqueous Kinetic Solubility - ADME@NCATS. Available from: [Link]

-

World Health Organization (WHO). Annex 4. Available from: [Link]

-

ResearchGate. Hansen solubility parameter (HSP) of some common solvents and target compounds. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

Honeywell. Polarity Index. Available from: [Link]

-

Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Available from: [Link]

-

Scribd. Solvent Polarity Table. Available from: [Link]

-

University of Rochester. Solvents and Polarity. Available from: [Link]

-

Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. Available from: [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

-

Wikipedia. Hansen solubility parameter. Available from: [Link]

-

ResearchGate. How to measure solubility for drugs in oils/emulsions?. Available from: [Link]

-

The Royal Society of Chemistry. Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Available from: [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

-

Impactfactor.org. Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Available from: [Link]

-

ResearchGate. Calculated absorption (%ABS), polar surface area (PSA) and Lipinski parameters of the newly synthesized compounds. Available from: [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. Available from: [Link]

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Available from: [Link]

-

Chemaxon. LogP and logD calculations. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. Available from: [Link]

-

Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. Available from: [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(1-cyclohexen-1-yl)- (CAS 932-66-1). Available from: [Link]

-

IRIS-AperTO. Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. Available from: [Link]

-

Molinspiration. Molecular Polar Surface Area PSA. Available from: [Link]

-

dProperties user's manual. (Handbook of Molecular Descriptors, R.Todeschini and V.Consonni, Wiley-VCH, 2000). Available from: [Link]

Sources

- 1. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 2. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 3. Page not found - Documentation [docs.chemaxon.com:443]

- 4. Molecular Polar Surface Area PSA [molinspiration.com]

- 5. acdlabs.com [acdlabs.com]

- 6. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. Polarity Index [macro.lsu.edu]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 15. researchgate.net [researchgate.net]

- 16. who.int [who.int]

- 17. pharmaguru.co [pharmaguru.co]

- 18. improvedpharma.com [improvedpharma.com]

A Technical Guide to 6-Substituted 1-Chloroisoquinoline Derivatives for Drug Discovery

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] From natural alkaloids with potent biological effects to synthetic molecules designed to combat a range of diseases including cancer, parasitic infections, and hypertension, the versatility of the isoquinoline core is well-established.[1][3][4] This guide focuses on a specific, highly valuable subclass: 6-substituted 1-chloroisoquinolines. The strategic placement of a reactive chlorine atom at the C-1 position and a modifiable substituent at the C-6 position creates a powerful template for generating diverse chemical libraries. The C-1 chloro group acts as a versatile synthetic handle for introducing various functionalities or as a key reactive element for covalent inhibition, while the C-6 position provides a vector for tuning potency, selectivity, and pharmacokinetic properties. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, offering insights into the synthesis, biological significance, and application of these derivatives in modern drug discovery.

The Strategic Value of the 1-Chloro-6-Substituted Isoquinoline Scaffold

The unique arrangement of the 1-chloro-6-substituted isoquinoline core offers a dual-pronged approach to drug design:

-

The C-1 Chlorine: A Versatile Synthetic and Reactive Handle: The chlorine atom at the C-1 position is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5] This allows for the facile introduction of a wide array of substituents, including amines, alcohols, thiols, and carbon-based moieties. This reactivity is crucial for rapidly building structure-activity relationships (SAR). Furthermore, the electrophilic nature of the C-1 carbon makes these compounds potential candidates for covalent inhibitors, where the chloro group can react with nucleophilic residues (e.g., cysteine) in a target protein's active site, leading to irreversible binding and prolonged pharmacological effect.

-

The C-6 Position: A Gateway to Modulating Potency and Properties: The C-6 position of the isoquinoline ring is often solvent-exposed when bound to protein targets, particularly kinases. This makes it an ideal site for modification to enhance target affinity, improve selectivity against off-target proteins, and optimize critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By introducing a variety of functional groups at C-6, researchers can systematically explore chemical space to fine-tune the compound's overall profile.[6]

This strategic combination makes the 1-chloro-6-substituted isoquinoline scaffold a highly attractive starting point for lead discovery and optimization campaigns.

Synthetic Strategies: From Core Assembly to Functionalization

The synthesis of 6-substituted 1-chloroisoquinolines can be logically dissected into two main phases: construction of the core isoquinoline ring system and subsequent functionalization at the desired positions.

Core Scaffold Synthesis: The Bischler-Napieralski Reaction

One of the most robust and widely used methods for constructing the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction.[7][8][9] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent.[9] The resulting 3,4-dihydroisoquinoline can then be aromatized to the isoquinoline.

The key steps are:

-

Amide Formation: A substituted β-phenylethylamine is acylated to form the corresponding amide. The substituent on the phenyl ring will ultimately reside at the 6-position of the isoquinoline.

-

Cyclization: The amide is treated with a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions to induce cyclization.[8][9] This step is most effective when the aromatic ring is activated by electron-donating groups.[9][10]

-

Aromatization: The resulting 3,4-dihydroisoquinoline is dehydrogenated, often using a palladium catalyst (Pd/C) or sulfur, to yield the fully aromatic isoquinoline scaffold.

Introduction of the C-1 Chlorine

Once the isoquinoline (or isoquinolin-1-one) core is formed, the C-1 chlorine is typically introduced. A common method involves the conversion of an isoquinolin-1(2H)-one to the 1-chloroisoquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5]

Alternatively, starting from isoquinoline N-oxide, treatment with POCl₃ can directly yield 1-chloroisoquinoline.[5]

Diversification at the C-6 Position

If the desired C-6 substituent is not present in the initial starting material, it can be introduced onto a halogenated isoquinoline precursor (e.g., 6-bromo-1-chloroisoquinoline) using modern cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.[11] A 6-bromo or 6-iodo-1-chloroisoquinoline can be coupled with a wide variety of aryl or alkyl boronic acids or esters to introduce diverse substituents at the C-6 position.[11][12][13] This method offers excellent functional group tolerance and is a mainstay in medicinal chemistry for exploring SAR.[14]

The general workflow for synthesis and diversification is illustrated below.

Key Biological Targets and Structure-Activity Relationships (SAR)

The 6-substituted 1-chloroisoquinoline scaffold has shown significant promise against several important drug target classes, most notably protein kinases.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[15] The isoquinoline core can mimic the adenine moiety of ATP, enabling it to bind competitively to the kinase ATP-binding site.

-

Structure-Activity Relationship (SAR): SAR is the study of how a molecule's chemical structure relates to its biological activity.[16] For isoquinoline-based kinase inhibitors, SAR studies have revealed key insights:

-

The isoquinoline nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that anchors ATP.

-

Substituents at the C-1 position can be directed towards the ribose-binding pocket. The reactive chloro group can be displaced by nucleophilic residues or used as a handle to attach larger groups to probe this space.

-

The C-6 position is frequently oriented towards the solvent-exposed region of the active site. This allows for the introduction of larger, more complex functional groups to enhance potency and selectivity without disrupting the core binding interactions. Modifications here can also be used to block metabolic soft spots or improve solubility.[6]

-

The relationship between structural modifications and biological activity is summarized in the table below, based on general principles observed in kinase inhibitor design.[14][17]

| Position of Modification | Type of Substituent | Rationale / Expected Impact on Activity |

| C-1 | Small nucleophiles (e.g., -NH₂, -OH) | Displace chlorine to form stable interactions in the active site. |

| Aryl/heteroaryl groups | Explore additional pockets for increased potency and selectivity. | |

| Covalent warhead (via the chloro group) | Forms an irreversible bond with a nearby cysteine, leading to potent and sustained inhibition. | |

| C-6 | Small alkyl/alkoxy groups | Fine-tune lipophilicity and steric interactions. |

| Aryl/heteroaryl groups (via Suzuki) | Access deeper pockets, form additional π-stacking or hydrogen bond interactions. | |

| Solubilizing groups (e.g., morpholine, piperazine) | Improve aqueous solubility and pharmacokinetic properties. |

Other Biological Applications

Beyond kinase inhibition, isoquinoline derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, and antiparasitic effects.[1][18] The ability to rapidly generate diverse libraries from the 1-chloro-6-substituted core makes it an excellent platform for screening against various biological targets to uncover new therapeutic applications.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and preliminary biological evaluation of a representative 6-substituted 1-chloroisoquinoline derivative.

Protocol 1: Synthesis of 6-Bromo-1-chloroisoquinoline

This protocol outlines a typical sequence starting from a commercially available phenylethylamine to generate a key intermediate for further diversification.

Step A: Synthesis of N-(4-Bromophenethyl)acetamide

-

Dissolve 4-bromophenylethylamine (10.0 g, 50 mmol) in dichloromethane (DCM, 150 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (7.6 mL, 55 mmol) followed by the dropwise addition of acetyl chloride (3.9 mL, 55 mmol).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours.

-

Quench the reaction by adding water (100 mL). Separate the organic layer, wash with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step without further purification.

Step B: Synthesis of 6-Bromo-1-methyl-3,4-dihydroisoquinoline

-

To the crude N-(4-bromophenethyl)acetamide from the previous step, add phosphorus oxychloride (POCl₃, 50 mL) carefully.

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Pour the residue slowly onto crushed ice with vigorous stirring. Make the solution basic (pH ~9-10) by the slow addition of concentrated ammonium hydroxide.

-

Extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude dihydroisoquinoline.

Step C: Synthesis of 6-Bromo-1-methylisoquinoline

-

Dissolve the crude 6-bromo-1-methyl-3,4-dihydroisoquinoline in toluene (150 mL).

-

Add 10% Palladium on carbon (Pd/C, ~500 mg) to the solution.

-

Heat the mixture to reflux for 12 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the aromatized product.

Step D: Synthesis of 6-Bromo-1-chloroisoquinoline This step involves oxidation to the isoquinolin-1-one followed by chlorination, a common route.

-

The 6-bromo-1-methylisoquinoline is first oxidized to 6-bromoisoquinolin-1(2H)-one using an appropriate oxidant (e.g., KMnO₄ or via a multi-step sequence).

-

Suspend the resulting 6-bromoisoquinolin-1(2H)-one (5.0 g, 22.3 mmol) in POCl₃ (30 mL).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

-

Heat the mixture to reflux for 3 hours until the solution becomes clear.

-

Cool the mixture and remove excess POCl₃ under reduced pressure.

-

Carefully pour the residue onto ice water and neutralize with solid NaHCO₃.

-

Extract the product with ethyl acetate (3 x 75 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford pure 6-bromo-1-chloroisoquinoline.

Protocol 2: Palladium-Catalyzed Suzuki Coupling

This protocol describes the diversification of the 6-bromo-1-chloroisoquinoline intermediate.

-

To a microwave vial or Schlenk flask, add 6-bromo-1-chloroisoquinoline (242 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Add a base, typically 2M aqueous sodium carbonate (Na₂CO₃) solution (1.5 mL).

-

Add a solvent system, such as a 3:1 mixture of toluene and ethanol (8 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Seal the vessel and heat the reaction to 90 °C for 12-18 hours. Monitor progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[13]

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final 6-substituted 1-chloroisoquinoline derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target protein kinase.

-

Reagents and Plate Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well assay plate.

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

-

Kinase Reaction:

-

Add the target kinase enzyme and its specific peptide substrate to each well containing the diluted compound.

-

Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific enzyme. The final reaction volume is typically 10-25 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection solution. Commercially available kits (e.g., ADP-Glo™, LanthaScreen™) are commonly used. These kits typically measure either the amount of ADP produced or the amount of phosphorylated substrate.

-

Read the plate on a suitable plate reader (e.g., luminometer or fluorescence reader).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Future Perspectives

The 6-substituted 1-chloroisoquinoline scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on several key areas:

-

Target Selectivity: Developing highly selective inhibitors remains a major challenge. Fine-tuning the C-6 substituent will be critical for achieving selectivity among closely related kinases or other protein families.

-

Covalent Inhibitors: The C-1 chloro group is an ideal handle for designing targeted covalent inhibitors. This strategy can lead to drugs with increased potency and duration of action.

-

Novel Applications: As high-throughput screening technologies advance, libraries of these derivatives can be tested against new and emerging biological targets, potentially uncovering novel therapeutic uses beyond oncology.

By leveraging established synthetic methodologies and modern drug design principles, the 6-substituted 1-chloroisoquinoline core will undoubtedly continue to yield promising candidates for the next generation of therapeutics.

References

-

Sharma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

-

László, L., et al. (2001). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry. Available at: [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

-

Sharma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Isoquinoline. Wikipedia. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Ni‐catalyzed selective C6 and C7 functionalization of isoquinolones. ResearchGate. Available at: [Link]

-

ResearchGate. (1998). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal. Available at: [Link]

-

Tong, A. S., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Dyker, G., et al. (2000). New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. European Journal of Organic Chemistry. Available at: [Link]

-

Jo, E., et al. (2024). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. Molecules. Available at: [Link]

-

Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research. Available at: [Link]

-

Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. Available at: [Link]

-

Medium. (n.d.). Structure Activity Relationship Of Drugs. Medium. Available at: [Link]

-

ResearchGate. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

-

Parveen, A., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. Available at: [Link]

-

MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

-

Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. symansis.com [symansis.com]

- 16. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 17. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [mdpi.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for 1-(1-Chloroisoquinolin-6-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety data has been published for 1-(1-Chloroisoquinolin-6-yl)ethanone. This guide is a synthesis of information from structurally related compounds, including 1-chloroisoquinoline and isoquinoline, as well as established best practices for handling novel, potentially hazardous research chemicals. The recommendations herein are predictive and should be implemented with the utmost caution. A thorough risk assessment should be conducted before handling this compound.

Introduction: Understanding the Compound

1-(1-Chloroisoquinolin-6-yl)ethanone is a synthetic organic compound that incorporates a halogenated isoquinoline core with an ethanone substituent. The isoquinoline scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The presence of a chlorine atom and a ketone functional group suggests the potential for chemical reactivity and biological activity, necessitating careful handling and thorough safety precautions. As a novel research chemical, its toxicological and ecotoxicological properties have not been fully investigated. Therefore, it must be treated as a potentially hazardous substance.

Presumptive Hazard Identification and Classification

Based on the known hazards of its structural analogs, 1-chloroisoquinoline and other halogenated aromatic compounds, a presumptive GHS classification for 1-(1-Chloroisoquinolin-6-yl)ethanone is proposed.

Pictograms:

Signal Word: Warning

Presumptive Hazard Statements:

-

H335: May cause respiratory irritation. [3]

-

May be harmful in contact with skin. [4]

-

May cause damage to organs through prolonged or repeated exposure.

-

Suspected of causing genetic defects.

-

May be harmful to aquatic life with long-lasting effects.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Exposure Controls and Personal Protection

Given the unknown toxicological profile, a conservative approach to personal protective equipment (PPE) is mandatory.

Engineering Controls:

-

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

The fume hood should have a tested and adequate face velocity.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[6][7][8]

-

Skin Protection:

-

Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.[6][9]

Safe Handling and Storage Protocols

Handling:

-

Avoid the creation of dust when handling the solid form of the compound.

-

Use only in a well-ventilated area, preferably a chemical fume hood.[5][10]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.[4]

Storage:

-

Store in a tightly sealed, clearly labeled container.[11]

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5][10][11][12]

-

Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][13]

-

Store in a designated, secure location with access restricted to authorized personnel.

First-Aid Measures: Emergency Response Protocol

In case of any exposure, seek immediate medical attention and provide the attending physician with this safety guide.

Inhalation:

-

If breathing is difficult, provide oxygen.

-

If breathing has stopped, administer artificial respiration.

-

Seek immediate medical attention.[4]

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[14][15][16]

-

Wash the area with soap and water.[4]

-

Seek immediate medical attention.[4]

Eye Contact:

-

Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[14][15][16]

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious and alert, rinse their mouth with water and give them a small amount of water to drink.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.[4]

Accidental Release Measures: Spill Containment and Cleanup

A chemical spill kit should be readily available in the laboratory.[7]

Small Spill (Solid):

-

Evacuate all non-essential personnel from the area.

-

Ensure you are wearing appropriate PPE.

-

Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[17][18]

-

Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[17][18][19]

-

Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Place all cleanup materials into the hazardous waste container.

Small Spill (Liquid solution):

-

Contain the spill using an absorbent material or spill pillows from a chemical spill kit.[17][18]

-

Absorb the spilled liquid, working from the outside in to prevent spreading.[17]

-

Place the used absorbent material into a labeled, sealable container for hazardous waste disposal.[18]

-

Clean the spill area with a suitable solvent, followed by soap and water.

Large Spill:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Close the laboratory doors and prevent entry.

-

Contact your institution's emergency response team or local fire department.

-

Provide them with as much information as possible about the spilled substance.

Physical and Chemical Properties (Predicted)

The following properties are predicted based on the chemical structure and data from similar compounds. Experimental verification is required.

| Property | Predicted Value |

| Molecular Formula | C11H8ClNO |

| Molecular Weight | 205.64 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not determined |

| Boiling Point | Not determined |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |

Disposal Considerations

All waste containing 1-(1-Chloroisoquinolin-6-yl)ethanone must be treated as hazardous waste.

-

Dispose of the compound and any contaminated materials in a sealed, labeled container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[17]

-

Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Chemical Spill Response

Caption: Emergency response workflow for a laboratory chemical spill.

References

- Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.

- Indiana University. (n.d.). Storage of Laboratory Chemicals. Environmental Health & Safety.

- University of York, Department of Biology. (n.d.). Safe Storage of Chemicals.

- B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.

- Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.

- Healthy Bean Ltd. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.

- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from Queen Mary University of London website.

- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.

- Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.

- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.

- University of Waterloo. (2009, September 17). Standard Operating Procedure for a Chemical Spill.

- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.

- BenchChem. (2025, December). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.

- Lab Manager. (n.d.). How to Quickly Clean Up Unidentified Spills.

- Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.

- Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.

- Seton UK. (2024, September 25). Essential First Aid for Chemical Emergencies.

- UMass Memorial Health. (n.d.). First Aid: Chemical Exposure.

- The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from The University of Tennessee, Knoxville website.

- ReAgent. (2020, March 18). Guide to First Aid in a Chemical Laboratory.

- University of California, Santa Cruz. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. Retrieved from University of California, Santa Cruz website.

- PubChem. (n.d.). 3-Chloroisoquinoline.

- National Oceanic and Atmospheric Administration. (n.d.). Ketones. CAMEO Chemicals.

- University of Connecticut. (n.d.). Lab Accident/First Aid Information. Environmental Health and Safety.

- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline.

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

- Echemi. (n.d.). Isoquinoline SDS, 119-65-3 Safety Data Sheets.

- BASF. (n.d.). Safety data sheet.

- MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.

- CPAChem. (2023, April 10). Safety data sheet.

- MSD Manuals. (n.d.). Halogenated Aromatic Poisoning (PCB and Others).

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Ketones and Aldehydes.

- PubMed. (n.d.). Neurotoxic Interactions of Industrially Used Ketones.

- Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). Isoquinoline.

- MDPI. (n.d.). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain.

Sources

- 1. echemi.com [echemi.com]

- 2. fr.cpachem.com [fr.cpachem.com]

- 3. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]

- 6. falseguridad.com [falseguridad.com]

- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 8. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 9. realsafety.org [realsafety.org]

- 10. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 11. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 12. apolloscientific.co.uk [apolloscientific.co.uk]

- 13. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 16. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 17. qmul.ac.uk [qmul.ac.uk]

- 18. westlab.com [westlab.com]

- 19. egr.msu.edu [egr.msu.edu]

The Isoquinoline Nucleus: A Bifunctional Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Isoquinoline Core as a Privileged Scaffold

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its prevalence in a vast array of natural products, particularly alkaloids like papaverine and berberine, has long signaled its therapeutic potential.[4][5] This natural abundance, coupled with the scaffold's inherent chemical properties, has established it as a "privileged structure" – a molecular framework that is not only biologically active but also amenable to diverse chemical modifications.[2][6] The nitrogen atom within the ring system imparts basicity and the capacity for hydrogen bonding, while the fused aromatic system provides a rigid platform for the precise spatial orientation of functional groups, enabling specific interactions with biological targets.[1]

This guide delves into the realm of bifunctional isoquinoline scaffolds, exploring how this versatile core can be strategically derivatized to interact with multiple biological targets or to incorporate distinct functionalities, leading to compounds with enhanced efficacy, novel mechanisms of action, and improved pharmacokinetic profiles. We will navigate through the key synthetic strategies for constructing the isoquinoline nucleus, dissect its application in anticancer and antimicrobial drug discovery, and explore its emerging potential in addressing neurodegenerative diseases. This document is intended to serve as a technical resource for researchers and scientists, providing not only a conceptual understanding but also practical, field-proven insights and detailed experimental protocols.

Part 1: Foundational Synthetic Strategies for the Isoquinoline Core

The construction of the isoquinoline skeleton has been a subject of intense investigation for over a century, leading to the development of several classic name reactions that remain staples in organic synthesis. Understanding these methods is crucial for any medicinal chemist aiming to design and synthesize novel isoquinoline-based therapeutics.

The Bischler-Napieralski Reaction

First reported in 1893, the Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides via an intramolecular electrophilic aromatic substitution.[6][7][8] The resulting dihydroisoquinolines can be readily oxidized to the corresponding aromatic isoquinolines.

Causality Behind Experimental Choices: The reaction is typically carried out under acidic and dehydrating conditions.[9] A condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) is essential.[8] The choice of reagent is critical; for aromatic rings lacking electron-donating groups, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ is often necessary to drive the cyclization.[6][7] The presence of electron-donating substituents on the benzene ring enhances the nucleophilicity of the aromatic system, facilitating the electrophilic attack and allowing for milder reaction conditions.[6]

Reaction Mechanism:

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

-

To a solution of the appropriate β-arylethylamide (1.0 eq) in anhydrous toluene (10 mL/mmol of amide), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, is a versatile method for synthesizing tetrahydroisoquinolines (THIQs) from a β-arylethylamine and an aldehyde or ketone.[5][10] This reaction is of particular significance as it often proceeds under mild, even physiological, conditions, and is a key step in the biosynthesis of many isoquinoline alkaloids.[11]

Causality Behind Experimental Choices: The reaction is catalyzed by acid, which facilitates the formation of a highly electrophilic iminium ion intermediate from the initially formed Schiff base.[10][12] The nucleophilicity of the aromatic ring is a crucial factor; electron-rich aromatic systems, such as those found in tryptophan or dopamine derivatives, undergo cyclization under very mild conditions.[10][11] For less activated aromatic rings, stronger acids and higher temperatures may be required.

Reaction Mechanism:

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative

-

Dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent such as methanol or a mixture of acetonitrile and isopropanol.[5]

-

Add a catalytic amount of a protic acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[2][13][14]

Causality Behind Experimental Choices: This reaction typically requires strong acidic conditions, such as concentrated sulfuric acid, to effect the cyclization and subsequent dehydration to the aromatic isoquinoline.[13][15] The yields can be sensitive to the nature of the substituents on the benzaldehyde, with electron-donating groups generally favoring the reaction.[14]

Reaction Mechanism:

Caption: Mechanism of the Pomeranz-Fritsch Reaction.

Experimental Protocol: Synthesis of an Isoquinoline Derivative

-

Condense the benzaldehyde (1.0 eq) with 2,2-dimethoxyethylamine (1.1 eq) in a solvent such as toluene, with azeotropic removal of water using a Dean-Stark apparatus.

-

After the formation of the benzalaminoacetal is complete (as monitored by TLC), cool the reaction mixture and remove the solvent under reduced pressure.

-

Carefully add the crude benzalaminoacetal to a solution of concentrated sulfuric acid at 0 °C.

-

Allow the reaction mixture to stir at room temperature or gently heat as required for the specific substrate.

-

Pour the reaction mixture onto ice and neutralize with a concentrated solution of sodium hydroxide.

-

Extract the product with an organic solvent, dry the combined organic extracts, and concentrate.

-

Purify the crude product by column chromatography.

Part 2: Bifunctional Isoquinolines in Anticancer Drug Discovery

The isoquinoline scaffold is a prominent feature in a multitude of anticancer agents, both natural and synthetic.[13][16][17] Their anticancer effects are often multifaceted, stemming from their ability to interact with various key cellular targets.[18][19] This section will focus on two critical areas where bifunctional isoquinolines have shown significant promise: as topoisomerase inhibitors and as kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Isoquinolines as Topoisomerase Inhibitors